molecular formula C11H18O3 B14516646 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one CAS No. 62644-54-6

2-Butyl-6-ethoxy-2H-pyran-3(6H)-one

Cat. No.: B14516646
CAS No.: 62644-54-6
M. Wt: 198.26 g/mol
InChI Key: OYRWCMASLRNSFD-UHFFFAOYSA-N
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Description

2-Butyl-6-ethoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyranone family. Pyranones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with butanal in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-ethoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone or tetrahydropyranone.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic properties for treating diseases.

    Industry: Utilizing its chemical properties in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-6-methoxy-2H-pyran-3(6H)-one
  • 2-Butyl-6-ethoxy-2H-pyran-4(6H)-one
  • 2-Butyl-6-ethoxy-3H-pyran-3-one

Uniqueness

2-Butyl-6-ethoxy-2H-pyran-3(6H)-one is unique due to its specific substitution pattern on the pyranone ring. This structural feature may impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

62644-54-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-butyl-2-ethoxy-2H-pyran-5-one

InChI

InChI=1S/C11H18O3/c1-3-5-6-10-9(12)7-8-11(14-10)13-4-2/h7-8,10-11H,3-6H2,1-2H3

InChI Key

OYRWCMASLRNSFD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)C=CC(O1)OCC

Origin of Product

United States

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